molecular formula C20H24N2O2 B8038672 Benzyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate

Benzyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate

Cat. No.: B8038672
M. Wt: 324.4 g/mol
InChI Key: PXEHHIASXKUAMW-UHFFFAOYSA-N
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Description

Benzyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the piperidine ring, which is further substituted with an amino(phenyl)methyl group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: This step often involves the alkylation of the piperidine nitrogen with benzyl halides under basic conditions.

    Attachment of the Amino(phenyl)methyl Group: This can be achieved through reductive amination, where a benzylamine derivative reacts with a piperidine aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Benzyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. It serves as a model compound in the study of piperidine derivatives’ pharmacokinetics and pharmacodynamics.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects

Industry

Industrially, this compound can be used in the development of new materials, including polymers and resins, due to its structural versatility.

Mechanism of Action

The mechanism of action of Benzyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The benzyl group may facilitate binding to hydrophobic pockets, while the amino(phenyl)methyl group can engage in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Similar in structure but lacks the amino(phenyl)methyl group, leading to different pharmacological properties.

    Benzylpiperazine: Another piperidine derivative with distinct biological activity.

    Tetrahydroisoquinoline: Shares structural similarities but differs in the ring system and substitution pattern.

Uniqueness

Benzyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group and an amino(phenyl)methyl group on the piperidine ring is not commonly found in other compounds, making it a valuable subject for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

benzyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c21-19(17-9-5-2-6-10-17)18-11-13-22(14-12-18)20(23)24-15-16-7-3-1-4-8-16/h1-10,18-19H,11-15,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEHHIASXKUAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)N)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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